molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1291437
CAS No.: 252723-16-3
M. Wt: 307.76 g/mol
InChI Key: QSIDTDGOKALJNU-UHFFFAOYSA-N
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Description

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C₁₃H₁₀ClN₃O₂S
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 252723-16-3

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The compound has shown selective inhibition of specific kinases, which may contribute to its therapeutic potential in treating various diseases.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell signaling pathways, leading to reduced cell viability and proliferation.
  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of PI5P4Kγ (phosphatidylinositol 5-phosphate 4-kinase gamma), with a reported KDK_D value of 7.1 nM. This inhibition is crucial as PI5P4Kγ plays a role in several cellular processes related to cancer and neurodegenerative diseases .
  • Selectivity Profile :
    • In screening against a panel of protein kinases, this compound exhibited selectivity for certain kinases while showing minimal activity against others. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy .

Case Study 1: Antiproliferative Effects on Cancer Cells

A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.

CompoundCell LineIC50 (µM)
This compoundHeLa5.0
This compoundMCF-74.5

Case Study 2: In Vivo Pharmacokinetics

In vivo studies in mice demonstrated that the compound has favorable pharmacokinetic properties, including adequate brain penetration and a half-life suitable for therapeutic applications. The study assessed the compound's distribution in plasma and brain tissues after administration.

ParameterValue
Dose (mg/kg)5
Plasma Half-Life (h)2.5
Brain Exposure (µM)0.8

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A representative route includes:

Core Formation : Cyclization of substituted pyrimidine intermediates with pyrrole precursors under reflux conditions.

Chlorination : Treatment with POCl₃ or PCl₅ to introduce the 4-chloro substituent .

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to attach the benzenesulfonyl group at the 7-position .

Methylation : Alkylation at the 6-position using methyl iodide or dimethyl sulfate .

  • Key Reaction Conditions :
StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 6–8 hrs60–75%
SulfonylationBenzenesulfonyl chloride, DMF, 80°C65–70%

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer : Analytical techniques include:

  • TLC : Monitoring reaction progress using chloroform/methanol (10:1) as the mobile phase .
  • ¹H/¹³C NMR : Confirming substituent positions (e.g., δ 2.27 ppm for CH₃ in , δ 3.62 ppm for CH₂ in ) .
  • HRMS : Verifying molecular ion peaks (e.g., m/z 387.10 for C₂₀H₁₈ClN₅ ).
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl content .

Q. What key structural features contribute to its kinase inhibitory activity?

  • Methodological Answer :

  • 4-Chloro Group : Enhances electrophilicity, promoting covalent or non-covalent interactions with kinase ATP-binding pockets .
  • 6-Methyl Group : Modulates steric hindrance, improving selectivity for kinases like EGFR and VEGFR2 .
  • 7-Benzenesulfonyl Group : Stabilizes the compound-enzyme complex via hydrophobic interactions .

Advanced Research Questions

Q. How can structural modifications at the 6-methyl or 4-chloro positions optimize biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Replacing 6-methyl with bulkier groups (e.g., 2,5-dimethoxybenzyl in ) increases solubility but may reduce potency .
  • Substituting 4-chloro with electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase binding affinity .
  • Example Data :
SubstituentIC₅₀ (EGFR)Selectivity (VEGFR2)
6-Methyl12 nM5-fold
6-(2,5-Dimethoxybenzyl)28 nM2-fold

Q. What strategies resolve contradictory kinase inhibition data across assays?

  • Methodological Answer :

  • Assay Validation :

Confirm enzyme source (recombinant vs. cell lysates) and ATP concentration .

Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).

  • Data Normalization : Account for batch-to-batch compound purity variations via HPLC .
  • Example : Discrepancies in IC₅₀ for LCK inhibitors (93 nM vs. 6.9 µM in ) may arise from differences in phosphorylation state or co-factor availability .

Q. How do computational methods predict binding modes with target kinases?

  • Methodological Answer :

  • Docking Studies : Use software like MOE or AutoDock to model interactions with EGFR (PDB: 1M17). The 4-chloro group forms hydrogen bonds with Thr766, while the benzenesulfonyl moiety occupies a hydrophobic pocket .
  • MD Simulations : Assess stability of the compound-kinase complex over 100 ns trajectories .

Q. What challenges arise in scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Optimization Steps :

Replace POCl₃ with safer chlorination agents (e.g., SOCl₂) .

Use flow chemistry for sulfonylation to improve heat dissipation .

  • Yield Trade-offs : Pilot-scale reactions often show 10–15% lower yields due to incomplete mixing .

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDTDGOKALJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626068
Record name 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252723-16-3
Record name 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To flame-dried flask under N2 was charged 0.57 ml (4.07 mmol) of diisopropylamine and 5.0 mL of dry THF. The solution was cooled to −78° C., and 1.63 mL (4.08 mmol) of a 2.5 M solution of n-butyllithium in hexanes added. The resulting mixture was brought to 0° C. and stirred for 10 min. After cooling the mixture again to −78° C., a solution of 1.0 g (3.40 mmol) of crude product from Method C in 10 mL of dry THF was added over a 10 min period. The resulting mixture was stirred for 1 h, at which time, 0.28 mL (4.50 mmol) of iodomethane were added. The reaction mixture was stirred for 2 h, quenched with a saturated solution of NH4Cl and warmed to room temperature. The mixture was stirred for 5 min., diluted with water and extracted three times with ethyl acetate. The combined extracts were washed with brine, dried over MgSO4, filtered and evaporated in vacuo to obtain the title compound. LRMS: 308, 310 (M+2).
Quantity
0.57 mL
Type
reactant
Reaction Step One
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5 mL
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solvent
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solution
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hexanes
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1 g
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Reaction Step Three
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10 mL
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0.28 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the solution of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (3 g, 12.6 mmol, 1.0 eq) and TMEDA (3.0 mL, 18.9 mmol, 1.5 eq) in THF (120 mL), n-BuLi (7.5 mL, 18.9 mmol, 1.5 eq) was added at −78° C. After 3 min, CH3I (3.7 mL, 59.2 mmol, 4.7 eq) was added. After 3 h, the reaction mixture was warmed to RT over 1 h. The reaction was quenched by addition of sat NH4Cl (10 mL) at −78° C. EtOAc (200 mL) and water (100 mL) was added. The organic layer was separated, dried and concentrated to afford 4-chloro-6-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as a brown solid (6.7 g, 90% in yield).
Quantity
3 g
Type
reactant
Reaction Step One
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3 mL
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reactant
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7.5 mL
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120 mL
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3.7 mL
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Synthesis routes and methods III

Procedure details

To flame-dried flask under N2 was charged 0.57 ml (4.07 mmol) of diisopropylamine and 5.0 mL of dry THF. The solution was cooled to −78 OC and 1.63 mL (4.08 mmol) of a 2.5 M solution of n-butyllithium in hexanes added. The resulting mixture was brought to 0° C. and stirred for 10 minutes. After cooling the mixture again to −78° C., a solution of 1.0 g (3.40 mmol) of crude product from Method C in 10 mL of dry THF was added over a 10 minute period. The resulting mixture was stirred for 1 hour, at which time, 0.28 mL (4.50 mmol) of iodomethane were added. The reaction mixture was stirred for 2 hours, quenched with a saturated solution of NH4Cl and warmed to room temperature. The mixture was stirred for 5 minutes, diluted with water and extracted three times with ethyl acetate. The combined extracts were washed with brine, dried over MgSO4, filtered and evaporated in vacuo to obtain the title compound. LRMS: 308, 310 (M+2).
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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hexanes
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1 g
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10 mL
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0.28 mL
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